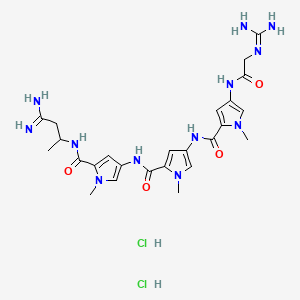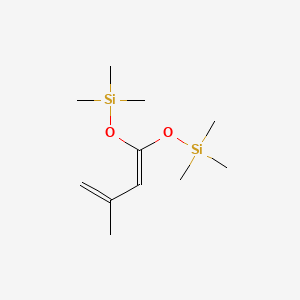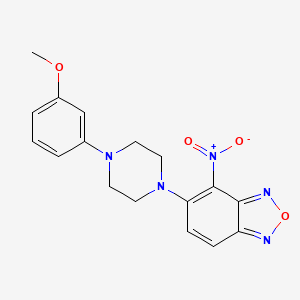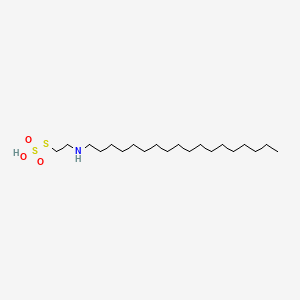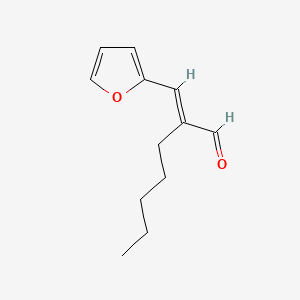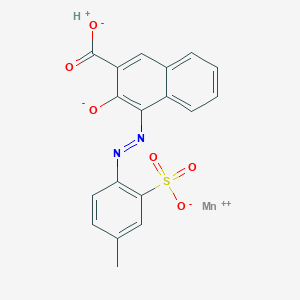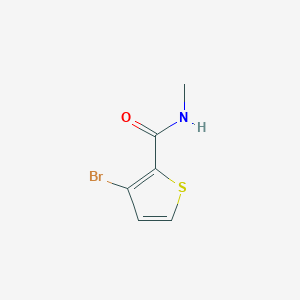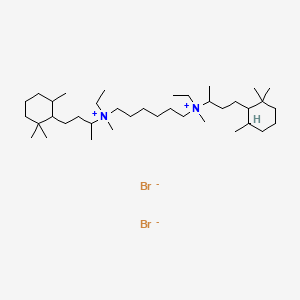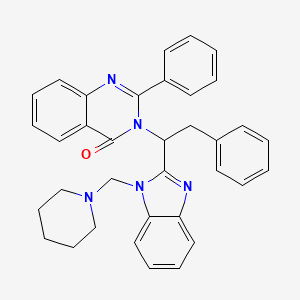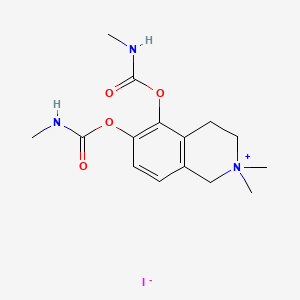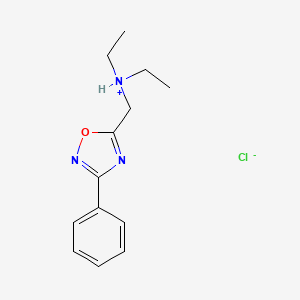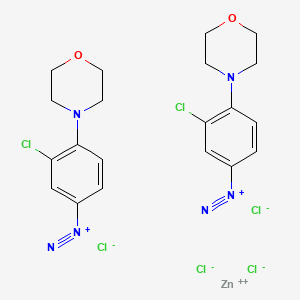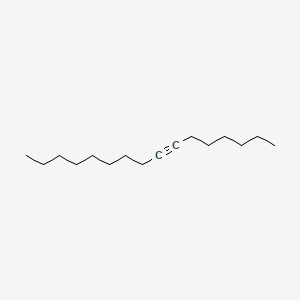
7-Hexadecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexadecyne is an organic compound with the molecular formula C16H30 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides under basic conditions. For instance, the reaction of 1-hexyne with 1-bromohexane in the presence of a strong base like sodium amide can yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the dehydrogenation of alkanes or the coupling of smaller alkyne units. These methods often require specific catalysts and high-temperature conditions to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hexadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield 7-Hexadecane.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases like sodium amide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the reagents used.
Applications De Recherche Scientifique
7-Hexadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Hexadecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved often depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hexadecene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
Hexadecane: A saturated hydrocarbon with no double or triple bonds.
Uniqueness
7-Hexadecyne is unique due to the presence of the carbon-carbon triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
74685-28-2 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
hexadec-7-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-13,15H2,1-2H3 |
Clé InChI |
WBJNXHBNDYASJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


